molecular formula C30H46O4 B1631990 Hyptadienic acid CAS No. 128397-09-1

Hyptadienic acid

Cat. No.: B1631990
CAS No.: 128397-09-1
M. Wt: 470.7 g/mol
InChI Key: YFLYOZWZPSYMPX-DCLYBNOZSA-N
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Description

Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance. This compound is primarily used in the fields of condiments, essence, medicine, and cosmetics . It is known for its low boiling point and insolubility in water .

Biochemical Analysis

Biochemical Properties

Hyptadienic acid plays a role in biochemical reactions, particularly in inflammation pathways. It has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice

Cellular Effects

This compound has been found to have effects on various types of cells. It inhibits TPA-induced inflammation, suggesting that it influences cell signaling pathways related to inflammation . It also exhibits moderate cytotoxicity against HepG2 cells, indicating potential effects on cellular metabolism and gene expression.

Molecular Mechanism

It is known to inhibit TPA-induced inflammation , suggesting it may interact with biomolecules involved in this pathway

Preparation Methods

Hyptadienic acid can be synthesized through various methods. One common approach involves the catalytic decomposition of hyptadienol using zeolites. Hyptadienol, under the influence of a specific catalyst, decomposes into this compound and other by-products. The resulting mixture is then subjected to further purification processes to obtain pure this compound .

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Hyptadienic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Hyptadienic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hyptadienic acid is structurally related to other triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar pentacyclic structure but differ in their functional groups and biological activities .

This compound stands out due to its unique combination of anti-inflammatory and antitumor-promoting effects, making it a valuable compound for further research and development .

Properties

IUPAC Name

(3aS,5aR,5bS,7aS,10R,11R,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18-,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLYOZWZPSYMPX-DCLYBNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=CC5(C)C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316623
Record name Hyptadienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128397-09-1
Record name Hyptadienic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128397-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hyptadienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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